molecular formula C16H14N2O2 B13131078 (Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone CAS No. 20663-11-0

(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone

Cat. No.: B13131078
CAS No.: 20663-11-0
M. Wt: 266.29 g/mol
InChI Key: VRYZETAUQLKBOX-UHFFFAOYSA-N
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Description

(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone is a heterocyclic organic compound with the molecular formula C16H14N2O2. This compound is known for its unique structure, which includes a fluorenylideneamino group and a dimethylamino group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone typically involves the reaction of fluoren-9-one with dimethylamine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure efficiency and cost-effectiveness. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenylamines. Substitution reactions can result in a variety of substituted fluorenyl compounds .

Mechanism of Action

The mechanism of action of (Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a fluorenylideneamino group and a dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

20663-11-0

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

(fluoren-9-ylideneamino) N,N-dimethylcarbamate

InChI

InChI=1S/C16H14N2O2/c1-18(2)16(19)20-17-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3

InChI Key

VRYZETAUQLKBOX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)ON=C1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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